An In-depth Technical Guide to 3-Bromo-5-difluoromethoxy-4-fluorophenol: A Key Building Block for Advanced Drug Discovery
An In-depth Technical Guide to 3-Bromo-5-difluoromethoxy-4-fluorophenol: A Key Building Block for Advanced Drug Discovery
An important note on nomenclature: This guide focuses on the molecular structure and properties of 3-Bromo-5-difluoromethoxy-4-fluorophenol (CAS No. 1805503-04-1) . While the initial inquiry specified a different isomeric arrangement, publicly available scientific data predominantly pertains to this specific structure. It is therefore presented here as the compound of primary interest for researchers in the field.
Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry
The incorporation of fluorine and fluorinated moieties into bioactive molecules is a cornerstone of modern drug design. These substitutions can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Bromo-5-difluoromethoxy-4-fluorophenol is a prime example of a highly functionalized phenol derivative that serves as a versatile building block in the synthesis of novel therapeutic agents. Its unique arrangement of a bromine atom, a fluorine atom, and a difluoromethoxy group on a phenolic scaffold offers multiple reaction sites for chemical modification, making it a valuable tool for medicinal chemists.
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 3-Bromo-5-difluoromethoxy-4-fluorophenol, with a particular focus on its relevance to drug discovery and development.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-Bromo-5-difluoromethoxy-4-fluorophenol is characterized by a benzene ring substituted with a hydroxyl group (phenol), a bromine atom at position 3, a fluorine atom at position 4, and a difluoromethoxy group at position 5.
Caption: 2D representation of the molecular structure of 3-Bromo-5-difluoromethoxy-4-fluorophenol.
The combination of these substituents imparts a unique set of physicochemical properties that are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1805503-04-1 | [1] |
| Molecular Formula | C₇H₄BrF₃O₂ | [1] |
| Molecular Weight | 257.01 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 36-40 °C | [1] |
Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol.
Step-by-Step Plausible Protocol
Step 1: Synthesis of 3-Bromo-5-fluorophenol
This step involves the selective bromination of 3-fluoro-5-hydroxyphenol. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, as it allows for controlled monobromination of the activated phenolic ring.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-5-hydroxyphenol (1.0 eq) in a suitable solvent such as acetonitrile.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
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Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 3-Bromo-5-fluorophenol.
Step 2: Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol
The introduction of the difluoromethoxy group can be achieved by reacting the phenoxide of 3-Bromo-5-fluorophenol with a difluorocarbene source, such as chlorodifluoromethane (CHF₂Cl).
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Reaction Setup: To a solution of 3-Bromo-5-fluorophenol (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
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Difluoromethylation: Heat the mixture to 70-80 °C and bubble chlorodifluoromethane gas through the solution for several hours. The reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions.
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Reaction Monitoring: Monitor the disappearance of the starting material by TLC or Gas Chromatography (GC).
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The final product can be purified by flash column chromatography.
Spectroscopic Characterization
Due to the limited availability of experimental spectra in the public domain, the following characterization data is based on predictive models and analysis of structurally similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 3-Bromo-5-difluoromethoxy-4-fluorophenol is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the proton of the difluoromethoxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | ~7.1 - 7.3 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 2-4 Hz, ⁵J(H-H) ≈ 2-3 Hz |
| H-6 | ~6.9 - 7.1 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁵J(H-H) ≈ 2-3 Hz |
| -OH | 5.0 - 6.0 (variable) | Broad singlet (s) | N/A |
| -OCHF₂ | ~6.5 - 7.0 | Triplet (t) | ²J(H-F) ≈ 72-76 Hz |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be influenced by the various electron-withdrawing substituents on the aromatic ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| C-1 (C-OH) | ~150-155 | Singlet |
| C-2 | ~105-110 | Doublet (due to C-F coupling) |
| C-3 (C-Br) | ~110-115 | Singlet |
| C-4 (C-F) | ~155-160 | Doublet (large ¹J(C-F)) |
| C-5 (C-O) | ~140-145 | Doublet (due to C-F coupling) |
| C-6 | ~100-105 | Doublet (due to C-F coupling) |
| -OC F₂H | ~115-120 | Triplet (large ¹J(C-F)) |
A general protocol for acquiring experimental ¹³C NMR data would involve dissolving 10-20 mg of the compound in a deuterated solvent like CDCl₃ and running a standard single-pulse experiment with proton decoupling on a high-resolution NMR spectrometer.
Potential Applications in Drug Discovery
The true value of 3-Bromo-5-difluoromethoxy-4-fluorophenol lies in its potential as a versatile scaffold for the synthesis of novel drug candidates. The three distinct functional groups—hydroxyl, bromo, and fluoro—offer orthogonal reactivity, allowing for a variety of chemical transformations.
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The Hydroxyl Group: Can undergo O-alkylation or O-arylation to introduce diverse side chains.
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The Bromo Group: Serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
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The Fluoro and Difluoromethoxy Groups: These moieties are often incorporated to enhance metabolic stability and modulate the electronic properties of the molecule, which can lead to improved pharmacokinetic profiles and target engagement.
Derivatives of structurally similar brominated and fluorinated phenols have shown significant biological activity. For instance, certain derivatives of 3-bromo-5-fluorophenol have demonstrated anticancer properties, with an IC₅₀ value of approximately 4.07 µM against the human promyelocytic leukemia cell line.[1] While direct biological data for 3-Bromo-5-difluoromethoxy-4-fluorophenol is limited, its structural motifs suggest potential for exploration in various therapeutic areas, including oncology, inflammation, and infectious diseases.
Conclusion
3-Bromo-5-difluoromethoxy-4-fluorophenol is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of reactive functional groups and fluorine-containing moieties makes it an attractive starting material for the synthesis of complex and novel bioactive compounds. This technical guide provides a foundational understanding of its structure, properties, and potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry. Further experimental validation of its synthesis and biological activity is warranted to fully unlock the potential of this versatile molecule.
